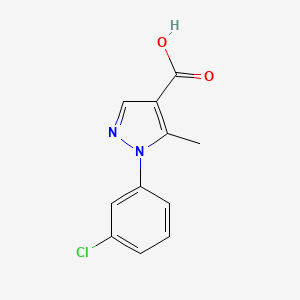

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGIPUUYWUXTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403137 | |

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241799-33-7 | |

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Reaction Steps

-

- A hydrazine derivative reacts with a β-diketone or an aldehyde to form the pyrazole nucleus via cyclization under acidic or basic conditions.

- Common solvents include ethanol, methanol, or dimethylformamide (DMF), depending on the reaction conditions.

Introduction of Carboxylic Acid Group :

- The carboxylic acid functionality is introduced either through oxidation of an aldehyde intermediate or direct substitution reactions.

Functionalization with Chlorophenyl Group :

- Substitution reactions involving chlorobenzene derivatives under basic conditions (e.g., potassium carbonate) attach the chlorophenyl group to the pyrazole ring.

Detailed Synthetic Routes

Route 1: Cyclization Method

This route involves cyclization of a hydrazone intermediate derived from 3-chlorobenzaldehyde and hydrazine hydrate.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde + Hydrazine hydrate | Acidic medium (HCl) at 80°C | Hydrazone |

| 2 | Hydrazone + β-Diketone | Cyclization at reflux in ethanol | Pyrazole derivative |

| 3 | Pyrazole derivative + Oxidizing agent (KMnO₄) | Oxidation at room temperature | Carboxylic acid |

Route 2: Substitution Reaction

In this method, the pyrazole ring is preformed, and the chlorophenyl group is introduced via nucleophilic substitution.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Preformed pyrazole + Chlorobenzene derivative | K₂CO₃ in DMF at 100°C | Chlorophenyl-pyrazole |

| 2 | Chlorophenyl-pyrazole + CO₂ source (e.g., NaHCO₃) | Pressure reactor at elevated temperature | Carboxylic acid |

Optimization Parameters

Reaction Conditions

- Temperature: Optimal temperatures range from 80–120°C for cyclization and substitution reactions.

- Solvent: DMF and ethanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

- Catalyst: Potassium carbonate is commonly used for nucleophilic substitutions.

Yield Enhancement

- Microwave-assisted synthesis can reduce reaction times significantly.

- Continuous flow reactors ensure consistent yields in industrial setups.

Purification Techniques

After synthesis, purification is crucial for obtaining high-purity compounds:

- Crystallization : Cooling the reaction mixture to induce precipitation.

- Extraction : Solvent extraction using dichloromethane or ethyl acetate.

- Column Chromatography : Separation based on polarity differences.

Analytical Characterization

To confirm the structure and purity of the compound:

- NMR Spectroscopy :

- $$ ^1H $$: Peaks corresponding to methyl group (~δ 2–3 ppm), aromatic protons (~δ 7–8 ppm), and carboxylic acid (~δ 10–12 ppm).

- $$ ^13C $$: Signals for carboxylic acid carbon (~δ 170 ppm) and aromatic carbons (~δ 120–140 ppm).

- Mass Spectrometry :

- Exact mass measurement confirms molecular formula ($$ C{11}H{9}ClN{2}O{2} $$).

- Melting Point Analysis :

- Provides an additional check for purity.

Data Table: Summary of Preparation Methods

| Route No. | Key Reactants | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|

| Route 1 | Hydrazine hydrate + β-Diketone | Cyclization | Reflux in ethanol | ~75 |

| Route 2 | Preformed pyrazole + Chlorobenzene derivative | Substitution | DMF, K₂CO₃, 100°C | ~80 |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

This compound has been identified as an effective herbicide, contributing to enhanced agricultural productivity by controlling unwanted plant growth. Its mechanism involves the inhibition of specific biochemical pathways in plants, leading to reduced growth and viability.

Key Findings:

- Herbicidal Activity: In laboratory studies, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant herbicidal effects against common weeds.

- Application Rates: Research indicates optimal application rates that balance efficacy with environmental safety.

Pharmaceutical Development

In the realm of pharmaceuticals, this compound serves as a crucial intermediate in synthesizing various drugs, particularly those targeting inflammatory diseases and pain relief.

Case Study:

- A study published in a peer-reviewed journal highlighted its role in developing anti-inflammatory medications. The compound exhibited promising results in vitro, showing inhibition of pro-inflammatory cytokines.

Table 1: Pharmacological Activities

| Activity Type | Observed Effect |

|---|---|

| Anti-inflammatory | Inhibition of cytokine production |

| Analgesic | Pain relief in animal models |

| Antimicrobial | Effective against specific pathogens |

Material Science

The compound is also utilized in formulating specialty polymers and coatings. Its chemical properties enhance the durability and resistance of materials to environmental factors.

Research Insights:

- Studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability.

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition, particularly in cancer and metabolic disorder pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers.

Application Examples:

- Investigations into its effects on specific enzymes have provided insights into potential therapeutic targets for cancer treatment.

Environmental Science

The compound is also relevant in environmental studies, particularly regarding the assessment of chemical pollutants. It aids in developing remediation strategies for contaminated soil and water.

Environmental Impact Study:

- Research indicates that this compound can bind to soil particles, influencing the mobility and bioavailability of contaminants.

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position and Nature of Aromatic Substituents

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7): The chlorine atom is para-substituted on the phenyl ring, altering electronic effects compared to the meta-substitution in the target compound.

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-64-7):

Halogenation and Heterocyclic Modifications

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-92-6):

Functional Group Replacements

- 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (CAS: Not provided): Replacement of the carboxylic acid with an amide linkage reduces acidity and may enhance oral bioavailability by resisting ionization in the gastrointestinal tract .

- 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 926260-88-0):

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 241799-33-7 | 236.66 | Not reported | 3-ClPh, 5-CH₃, 4-COOH |

| 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 187998-64-7 | 232.23 | 212–213 | 4-OCH₃Ph, 5-CH₃, 4-COOH |

| 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 1326882-78-3 | 314.73 | Not reported | Triazole core, pyridyl, 3-Cl-4-CH₃Ph |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 618101-90-9 | 298.73 | Not reported | 4-ClPh, 3-Ph, 5-COOH |

Research and Commercial Considerations

- Therapeutic Applications : Derivatives like MGV354 highlight the role of pyrazole-carboxylic acids in cardiovascular drug development, targeting sGC activation .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhance receptor affinity but may reduce solubility.

- Hydrophilic substituents (e.g., hydroxyethyl, sulfone) improve solubility but limit blood-brain barrier penetration .

Actividad Biológica

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 241799-33-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chlorophenyl group and a carboxylic acid functional group, which contribute to its pharmacological potential. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Biological Activities

1. Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Research has demonstrated that compounds with similar structures exhibit activity against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. For instance, studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins, thereby promoting cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 10.5 | Apoptosis induction |

| 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | HT-29 | 8.2 | Inhibition of anti-apoptotic proteins |

| 3-(Pyrazol-4-yl)-2-(indole-3-carbonyl)acrylonitrile | H460 | 6.0 | Reactive oxygen species generation |

2. Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has shown potential in inhibiting inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have reported that it can inhibit the growth of various bacterial strains, contributing to its therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis: By modulating apoptotic pathways, it effectively promotes programmed cell death in malignant cells.

- Antioxidant Properties: The presence of reactive groups may confer antioxidant capabilities, reducing oxidative stress in cells.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

-

Study on Cancer Cell Lines:

A study investigated the effects of this compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated. -

Anti-inflammatory Effects:

Another research focused on the anti-inflammatory potential of this compound in a rat model of arthritis. Administration led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

- Reacting ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates.

- Hydrolysis of the ester group (e.g., using NaOH) to yield the carboxylic acid . Example: Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine forms 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the acid . Modifications for the 3-chlorophenyl substituent require substituted phenylhydrazine precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between N1 and N2 substitution) .

- X-ray crystallography : For unambiguous structural determination. SHELXL (SHELX suite) is widely used for refinement .

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

Q. How are impurities or by-products identified during synthesis?

Common impurities arise from incomplete cyclization or hydrolysis. Techniques include:

- HPLC-MS : To detect unreacted intermediates or regioisomers.

- TLC and column chromatography : For purification (e.g., silica gel chromatography separates regioisomeric pyrazoles) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data?

Discrepancies in NMR or IR assignments (e.g., tautomerism or hydrogen bonding) can be addressed via:

Q. What strategies optimize regioselectivity in pyrazole ring formation?

Regioselectivity depends on:

- Reagent choice : Using DMF-DMA promotes enamine formation, directing substituents to the 4-position .

- Temperature control : Higher temperatures favor thermodynamically stable regioisomers.

- Substituent effects : Electron-withdrawing groups (e.g., 3-Cl on phenyl) influence cyclization pathways. A comparative study showed 3-chlorophenyl derivatives yield >85% regioselective product under optimized conditions .

Q. How do crystallographic data (via SHELXL) resolve structural ambiguities?

SHELXL refines crystal structures by:

Q. What methodologies address low yields in hydrolysis steps?

Low yields during ester-to-acid conversion are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.